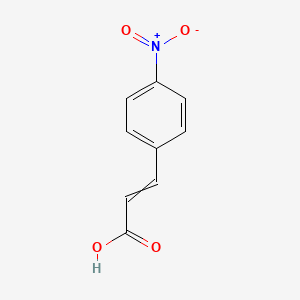

trans-P-nitrocinnamic acid

Descripción

Contextualization within Aromatic Carboxylic Acids and Nitrated Compounds Research

trans-p-Nitrocinnamic acid belongs to two significant classes of organic molecules: aromatic carboxylic acids and nitrated compounds. Aromatic carboxylic acids are fundamental building blocks in organic synthesis, valued for their reactivity in forming esters, amides, and other derivatives. Cinnamic acid itself is a central intermediate in the biosynthesis of numerous natural products. atamanchemicals.com

The introduction of a nitro group to the aromatic ring, creating a nitrated compound, profoundly influences the molecule's electronic properties. The nitro group is strongly electron-withdrawing, which affects the reactivity of the aromatic ring, the acidity of the carboxylic group, and the properties of the entire molecule. cymitquimica.com This makes nitrated aromatic compounds like this compound subjects of extensive study for synthesizing pharmaceuticals, agrochemicals, and dyes. ontosight.aicymitquimica.com The nitration of cinnamic acid typically yields a mixture of ortho- and para-nitrocinnamic acids. atamanchemicals.com

Significance of this compound and its Isomers in Organic and Materials Science

The significance of this compound and its isomers (o- and m-nitrocinnamic acid) is multifaceted, spanning organic synthesis and advanced materials science.

In organic synthesis , it serves as a valuable intermediate. chemicalbook.com For instance, the reduction of the nitro group can yield p-aminocinnamic acid, a precursor for various other functionalized molecules. The compound's isomers have also found specific applications; historically, o-nitrocinnamic acid was crucial in Adolf von Baeyer's complete synthesis of indigo (B80030). atamanchemicals.com

In materials science , the crystalline nature and molecular structure of this compound are of particular interest. Its derivatives have been investigated for their nonlinear optical (NLO) properties, which are essential for applications in optoelectronics and telecommunications. researchgate.net The presence of both an electron-donating (the phenyl ring system) and an electron-withdrawing group (the nitro group) connected by a π-conjugated system is a classic design feature for NLO materials. researchgate.net

Furthermore, the compound and its derivatives exhibit interesting photochemical behavior . cymitquimica.comchemicalbook.com Upon exposure to light, this compound can undergo trans-cis isomerization. cymitquimica.comresearchgate.net In the solid state, it can participate in [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives like truxinic and truxillic acids. rsc.orgresearchgate.netresearchgate.net This reactivity is foundational to the development of photoresponsive materials and polymers. rsc.org Research has shown that the different isomers (ortho, meta, para) can self-assemble into distinct nanostructures, such as helices, driven by interactions like hydrogen bonding and dipole-dipole forces, highlighting the role of substituent position in supramolecular chemistry. acs.orgnih.gov

Historical Trajectories and Milestones in this compound Research

The story of this compound is intertwined with the broader history of cinnamic acid and aromatic chemistry. Cinnamic acid was first isolated in the 19th century, and methods for its synthesis, like the Perkin reaction, were developed shortly after. ontosight.aiatamanchemicals.com

A significant historical milestone for the related isomers was the use of o-nitrocinnamic acid in the synthesis of indigo by Adolf von Baeyer, a landmark achievement in synthetic organic chemistry. atamanchemicals.com The study of the photochemical behavior of cinnamic acids dates back to the 1960s with the work of Schmidt and his colleagues, who investigated their solid-state photodimerization reactions. rsc.orgresearchgate.net These foundational studies established rules regarding crystal packing and photoreactivity that are still relevant today. researchgate.net

More recent research has focused on harnessing the specific properties imparted by the nitro group's position. Studies have explored how the different isomers (o-, m-, and p-nitrocinnamic acid) influence crystal packing and photochemical outcomes. researchgate.netresearchgate.net For example, investigations have re-examined the photodimerization products of the nitro-substituted cinnamic acids, identifying them as derivatives of truxinic acid. researchgate.netresearchgate.net Contemporary research continues to build on this legacy, exploring these molecules in the context of crystal engineering, supramolecular assembly, and the design of novel functional materials. rsc.orgresearchgate.netacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid nih.gov |

| Molecular Formula | C₉H₇NO₄ biosynth.comnist.gov |

| Molecular Weight | 193.16 g/mol biosynth.comnist.gov |

| Melting Point | 286-289 °C ontosight.aichemicalbook.com |

| Appearance | White to yellow crystalline solid/powder ontosight.aicymitquimica.comthermofisher.com |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone, DMSO ontosight.aicymitquimica.comchemicalbook.com |

| CAS Number | 619-89-6 nih.govnist.gov |

Table 2: Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P 1 21/a 1 nih.gov |

| a | 27.729 Å nih.gov |

| b | 5.0311 Å nih.gov |

| c | 6.1050 Å nih.gov |

| β | 99.57° nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMRNCHTDONGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-89-6 | |

| Record name | 4-Nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Preparative Strategies for Trans P Nitrocinnamic Acid

Classical Synthetic Pathways for trans-p-Nitrocinnamic Acid

Traditional methods for the synthesis of this compound have long relied on well-established organic reactions that create the necessary carbon-carbon double bond. These classical pathways, while effective, often require stringent reaction conditions.

Perkin Reaction and its Derivatives in this compound Synthesis

The Perkin reaction, first described by William Henry Perkin in 1868, is a robust method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid derivatives. cjnmcpu.comwikipedia.org The reaction typically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.org For the synthesis of this compound, p-nitrobenzaldehyde is condensed with acetic anhydride using a weak base like sodium or potassium acetate (B1210297). wikipedia.orglongdom.org

The mechanism involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the p-nitrobenzaldehyde. The subsequent intermediate undergoes dehydration to yield the unsaturated product. longdom.org While a cornerstone of classical organic synthesis, the traditional Perkin reaction often requires high temperatures and long reaction times, sometimes up to 4-8 hours of heating under reflux. asianpubs.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| p-Nitrobenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound |

Knoevenagel Condensation Approaches for this compound Precursors

The Knoevenagel condensation provides another versatile route to α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. bepls.comodinity.com For the synthesis of this compound, p-nitrobenzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by weak bases like amines (e.g., piperidine) or their salts. bepls.comtue.nl This approach is often referred to as the Doebner modification of the Knoevenagel condensation and is a preferred method for preparing cinnamic acids. semanticscholar.org

The initial condensation product is an α,β-unsaturated malonic acid, which readily undergoes decarboxylation upon heating to yield the final cinnamic acid product. semanticscholar.org This method can be more advantageous than the Perkin reaction due to milder conditions and often higher yields.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |

| p-Nitrobenzaldehyde | Malonic Acid | Piperidine (B6355638)/Pyridine (B92270) | p-Nitrocinnamenemalonic Acid | This compound |

Palladium-Catalyzed Coupling Reactions in this compound Formation

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-carbon bonds. The Heck reaction, a notable example, can be employed for the synthesis of cinnamic acid derivatives. odinity.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a suitable starting material would be an aryl halide bearing a nitro group at the para position, such as p-nitrobromobenzene or p-nitroiodobenzene, which is then coupled with acrylic acid or one of its esters. The palladium catalyst, typically in the form of Pd(0), undergoes oxidative addition to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the trans-cinnamic acid derivative and regenerate the catalyst. odinity.com This methodology offers high stereoselectivity, generally favoring the formation of the trans isomer. odinity.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| p-Nitrobromobenzene | Acrylic Acid | Palladium(II) Acetate | Triethylamine | This compound |

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis of this compound and Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times, often from hours to minutes, and frequently leading to higher product yields. asianpubs.org Both the Perkin and Knoevenagel condensation reactions have been successfully adapted to microwave-assisted conditions for the synthesis of cinnamic acid derivatives. asianpubs.orgnih.govacs.org

In a microwave-assisted Perkin reaction, a mixture of p-nitrobenzaldehyde, acetic anhydride, and sodium acetate can be irradiated for a few minutes to produce this compound in improved yields compared to conventional heating. asianpubs.org Similarly, the Knoevenagel condensation of p-nitrobenzaldehyde with malonic acid can be efficiently carried out under microwave irradiation, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a base such as potassium carbonate, using water as a solvent. semanticscholar.org This approach not only accelerates the reaction but also aligns with the principles of green chemistry by using an environmentally benign solvent. semanticscholar.org

Below is a table summarizing the results of a microwave-assisted Knoevenagel condensation for the synthesis of various cinnamic acids, including the p-nitro derivative.

| Aldehyde | Product | Time (min) | Yield (%) |

| 4-Nitrobenzaldehyde (B150856) | 4-Nitrocinnamic acid | 1.5 | 98 |

| 3-Nitrobenzaldehyde | 3-Nitrocinnamic acid | 2.0 | 95 |

| 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | 2.0 | 96 |

| 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 2.5 | 92 |

| Benzaldehyde | Cinnamic acid | 3.0 | 90 |

Data sourced from a study on tetrabutylammonium bromide mediated Knoevenagel condensation in water under microwave irradiation. semanticscholar.org

Biocatalytic Pathways Towards this compound and Analogs

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high stereo- and regioselectivity. Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. cjnmcpu.comnih.gov

While the natural function of PAL is the deamination of L-phenylalanine, the reverse reaction, the amination of cinnamic acids to produce phenylalanine derivatives, is also possible under high concentrations of ammonia (B1221849). frontiersin.org Research has demonstrated that PAL enzymes can accept a range of substituted cinnamic acids as substrates, including those with electron-withdrawing groups like a nitro group. frontiersin.org For instance, PAL from Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL) have been used for the synthesis of 4-nitro-phenylalanine from p-nitrocinnamic acid. frontiersin.org This indicates the feasibility of using PAL in a biosynthetic pathway to produce this compound, potentially starting from a suitably engineered microorganism fed with a simple carbon source. This biocatalytic approach represents a promising green route for the synthesis of this compound and its analogs. frontiersin.orgresearchgate.net

| Enzyme | Substrate | Product |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid + Ammonia |

| Phenylalanine Ammonia-Lyase (PAL) | This compound + Ammonia | L-p-Nitrophenylalanine |

Solid-State and Solvent-Free Synthetic Conditions for this compound Derivatives

The synthesis of cinnamic acids, including the trans-p-nitro derivative, has traditionally involved the use of organic solvents, which can be hazardous and environmentally detrimental. semanticscholar.org In response, significant research has focused on developing greener, solvent-free synthetic routes. tue.nlresearchgate.net These methods often align with the principles of green chemistry by reducing waste and avoiding toxic substances. researchgate.net

One prominent solvent-free approach is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid. bepls.com For the synthesis of this compound, p-nitrobenzaldehyde is reacted with malonic acid. This reaction can be conducted under solvent-free conditions, often facilitated by mechanochemical mixing (ball milling) or microwave irradiation. researchgate.netacs.org These techniques can lead to high yields and purity while significantly reducing reaction times. tue.nl

The choice of catalyst is crucial in these solvent-free conditions. While traditional Knoevenagel condensations often use bases like pyridine and piperidine, greener alternatives have been successfully employed. semanticscholar.orgtue.nl Environmentally benign catalysts, such as ammonium (B1175870) bicarbonate, have proven effective in promoting the condensation, which is then typically followed by a solid-phase decarboxylation step at an elevated temperature to yield the final cinnamic acid product. tue.nlresearchgate.net

Below is a table summarizing various green synthetic approaches for cinnamic acids, which are applicable to the synthesis of this compound.

| Method | Aldehyde | Reagent | Catalyst/Conditions | Typical Yield | Reference |

| Solvent-Free Condensation | Aromatic Aldehydes | Malonic Acid | Ammonium Bicarbonate, 90-140°C | High | tue.nl, researchgate.net |

| Microwave-Assisted | Benzaldehyde | Malonic Acid | Lithium Chloride | Good to Excellent | acs.org |

| Aqueous Synthesis (MW) | Aromatic Aldehydes | Malonic Acid | TBAB / K₂CO₃, Water, Microwave | Excellent | semanticscholar.org |

This table presents generalized conditions for the synthesis of cinnamic acids via green chemistry principles, which are directly applicable to the reaction of p-nitrobenzaldehyde.

Stereoselective Synthesis and Isomeric Purity Control of this compound

The geometry of the double bond in p-nitrocinnamic acid is critical, with the trans isomer being the most common and stable form. cymitquimica.com The stereoselective synthesis of the trans isomer is a primary goal of most preparative methods, which inherently favor its formation due to thermodynamic stability. The two most prominent reactions for this purpose are the Perkin and Knoevenagel condensations.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. longdom.orgwikipedia.org For this compound, p-nitrobenzaldehyde is reacted with acetic anhydride and an alkali acetate. unacademy.com The mechanism proceeds through an aldol-type condensation followed by dehydration. The formation of the trans double bond is favored as it places the bulky aromatic ring and the carboxyl group on opposite sides, minimizing steric hindrance. The strong electron-withdrawing nature of the nitro group on p-nitrobenzaldehyde enhances the reactivity of the aldehyde's carbonyl carbon, making it particularly well-suited for the Perkin reaction. unacademy.com

Similarly, the Knoevenagel condensation of p-nitrobenzaldehyde with malonic acid, followed by decarboxylation, also yields the trans isomer preferentially for the same thermodynamic reasons. bepls.com

Control of isomeric purity involves optimizing reaction conditions to maximize the formation of the trans isomer and subsequently removing any cis isomer that may have formed. Key strategies include:

Thermodynamic Control: Allowing the reaction to proceed to equilibrium typically favors the more stable trans product. High reaction temperatures, as used in the Perkin reaction (e.g., 180°C), help ensure this outcome. orgsyn.org

Purification: Any minor cis isomer formed is generally removed during the purification process. Techniques like recrystallization are particularly effective, as the two isomers often exhibit different solubilities.

Optimization of Purification and Isolation Techniques for this compound

The effective purification and isolation of this compound are essential to obtain a product of high purity, which is critical for its subsequent use in research or industry. The compound is typically a yellow crystalline solid. cymitquimica.com The primary method for its purification is recrystallization, often preceded by an acid-base extraction to remove non-acidic impurities.

A detailed purification procedure, analogous to that used for m-nitrocinnamic acid, involves several optimized steps orgsyn.org:

Initial Isolation: After the reaction, the crude product is poured into water to precipitate the acid, which is then collected by filtration. orgsyn.org

Acid-Base Extraction: The crude solid is dissolved in a dilute aqueous base, such as aqueous ammonia, to form the soluble ammonium salt. Any non-acidic starting materials or byproducts remain insoluble and can be removed by filtration. orgsyn.org

Reprecipitation: The filtrate containing the ammonium salt is then poured into a dilute acid solution (e.g., sulfuric acid). This re-protonates the carboxylate, causing the purified nitrocinnamic acid to precipitate out of the solution, leaving water-soluble impurities behind. orgsyn.org

Recrystallization: The precipitated solid is collected and recrystallized from a suitable solvent. This compound is sparingly soluble in water but shows good solubility in hot organic solvents like ethanol (B145695) and acetone. cymitquimica.com A common practice is to dissolve the acid in boiling 95% ethanol and allow it to cool slowly, which promotes the formation of well-defined crystals of high purity. orgsyn.org A mixed-solvent system, such as methanol (B129727) and water, can also be effective. libretexts.org

The purity of the final product is assessed using several standard analytical techniques.

| Technique | Purpose | Observations for High Purity |

| Melting Point | Assess purity and identity | A sharp, defined melting point close to the literature value (approx. 285°C) indicates high purity. biosynth.com |

| Thin-Layer Chromatography (TLC) | Check for impurities | A single spot on the TLC plate suggests the absence of significant impurities. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity | Provides a quantitative measure of purity, often used for rigorous quality control. google.commiguelprudencio.com |

| Spectroscopy (NMR, IR) | Confirm structure and identity | The resulting spectra should match the known patterns for this compound, confirming its structural integrity. |

Advanced Spectroscopic and Structural Elucidation Techniques for Trans P Nitrocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for trans-p-Nitrocinnamic Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

In the ¹H NMR spectrum, the vinylic protons (H-α and H-β) of the acrylic acid moiety are particularly diagnostic. Their chemical shifts and the large coupling constant (J ≈ 16 Hz) between them are characteristic of a trans configuration across the double bond. The protons on the aromatic ring appear as two distinct doublets, typical of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the lowest field (highest ppm value), while the carbons of the nitro-substituted aromatic ring and the double bond have characteristic chemical shifts.

Detailed ¹H and ¹³C NMR data for this compound, typically recorded in a solvent like DMSO-d₆, are summarized below.

¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-β | ~7.71 | d | ~16.0 |

| H-α | ~6.74 | d | ~16.0 |

| H-2, H-6 (Aromatic) | ~8.15-8.23 | d | ~8.0 |

| H-3, H-5 (Aromatic) | ~7.90 | d | ~8.0 |

| -COOH | ~12.8 (broad) | s | N/A |

¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O | ~167.1 |

| C-4 (Aromatic) | ~148.2 |

| C-β | ~141.1 |

| C-1 (Aromatic) | ~136.0 |

| C-2, C-6 (Aromatic) | ~130.2 |

| C-3, C-5 (Aromatic) | ~124.5 |

| C-α | ~123.9 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, the COSY spectrum would show a critical cross-peak connecting the signals of the vinylic protons H-α and H-β, confirming their three-bond coupling. Additionally, cross-peaks would appear between the adjacent aromatic protons (H-2 with H-3, and H-5 with H-6), confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum of this compound would show cross-peaks linking:

The H-α signal to the C-α carbon signal.

The H-β signal to the C-β carbon signal.

The H-2/H-6 signals to the C-2/C-6 carbon signal.

The H-3/H-5 signals to the C-3/C-5 carbon signal. This technique is invaluable for definitively assigning the carbon signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For this compound, key HMBC correlations would be expected between:

H-α and the carbonyl carbon (C=O) and the aromatic C-1.

H-β and the aromatic carbons C-1, C-2, and C-6.

Aromatic protons (H-2/H-6) and the vinylic carbon C-β as well as the quaternary carbon C-4.

Infrared (IR) and Raman Spectroscopy Applied to this compound Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary, as a vibrational mode's activity in IR or Raman depends on whether there is a change in dipole moment or polarizability, respectively, during the vibration. ksu.edu.saedinst.com

The spectrum of this compound is characterized by several key vibrational bands:

Carboxylic Acid Group (-COOH): A very broad O-H stretching band is typically observed in the IR spectrum from approximately 2500-3300 cm⁻¹. The C=O stretching vibration appears as a strong, sharp band around 1680-1700 cm⁻¹.

Nitro Group (-NO₂): This group gives rise to two distinct stretching vibrations: an asymmetric stretch around 1510-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

Alkene Group (-CH=CH-): The C=C stretching vibration is observed around 1630-1640 cm⁻¹. The C-H out-of-plane bending (wag) of the trans-disubstituted double bond gives a characteristic strong band in the IR spectrum around 980 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are seen as a series of bands in the 1450-1600 cm⁻¹ region.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique(s) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C=O stretch (Carboxylic Acid) | 1680-1700 | IR, Raman |

| C=C stretch (Alkene) | 1630-1640 | IR, Raman |

| NO₂ asymmetric stretch | 1510-1530 | IR, Raman |

| NO₂ symmetric stretch | 1340-1350 | IR, Raman |

| C-H wag (trans-Alkene) | ~980 | IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound Chromophores

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The structure of this compound contains an extended conjugated system, which acts as a chromophore. This system includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, all influenced by the strong electron-withdrawing nitro group.

This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths. The primary absorption band observed for this compound is due to a π→π* electronic transition within this conjugated system. The maximum absorption wavelength (λmax) is typically found in the range of 300-320 nm, with the exact value depending on the solvent used. rsc.org

Mass Spectrometry (MS) Techniques for this compound Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (molecular weight: 193.16 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 193. nih.gov In negative ion mode electrospray ionization (ESI), a deprotonated molecule [M-H]⁻ at m/z = 192 is often observed.

Common fragmentation pathways for this molecule under electron ionization (EI) include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z = 176.

Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a peak at m/z = 148.

Loss of nitrogen dioxide (•NO₂): [M - 46]⁺, producing a fragment at m/z = 147. The analysis of these fragments helps to confirm the presence of the carboxylic acid and nitro functional groups.

X-ray Diffraction (XRD) Crystallography Methodologies for this compound Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of the photostable form of this compound has been determined. nih.gov The molecules form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups of two neighboring molecules. These dimers are then stacked in the crystal lattice. The analysis provides precise unit cell dimensions and the space group, which defines the symmetry of the crystal.

Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 27.729 Å |

| b | 5.0311 Å |

| c | 6.105 Å |

| β | 99.57° |

| Volume (V) | 839.9 ų |

| Z (Molecules per unit cell) | 4 |

Single-Crystal X-ray Diffraction Studies of this compound and its Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound.

The crystallographic data for the photostable form of this compound are summarized below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/a 1 |

| Unit Cell Dimensions | |

| a | 27.729 Å |

| b | 5.0311 Å |

| c | 6.1050 Å |

| α | 90° |

| β | 99.57° |

| γ | 90° |

| Volume | 840.4 ų |

| Z (Molecules/Unit Cell) | 4 |

This interactive table provides the fundamental crystallographic parameters for this compound as determined by single-crystal X-ray diffraction.

Furthermore, SCXRD is invaluable for studying co-crystals of this compound. By co-crystallizing it with other molecules, such as pyridyl derivatives, it is possible to form novel solid-state architectures with tailored properties. bris.ac.ukresearchgate.net SCXRD analysis of these co-crystals elucidates the specific hydrogen-bonding synthons and other non-covalent interactions that govern their formation and stability.

Powder X-ray Diffraction for Polymorphic Analysis of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties, including solubility and stability. rigaku.comnih.gov Powder X-ray Diffraction (PXRD) is the primary and most effective technique for identifying and distinguishing between different polymorphic forms of a crystalline solid like this compound. rigaku.comnih.gov

Each polymorph possesses a unique crystal lattice, which results in a characteristic PXRD pattern, often described as a "fingerprint" of the solid form. The pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Differences in peak positions and their relative intensities in the diffractograms of different batches of this compound would indicate the presence of different polymorphs. rigaku.com

While extensive studies on the polymorphism of this compound are not widely reported, the principles of PXRD analysis are directly applicable. For instance, if two polymorphs (Form I and Form II) were to exist, their PXRD patterns would show distinct differences, as hypothetically illustrated in the table below.

| Feature | Polymorph Form I (Hypothetical) | Polymorph Form II (Hypothetical) |

| Characteristic Peaks (2θ) | e.g., 12.5°, 18.2°, 24.7° | e.g., 10.1°, 19.5°, 25.3° |

| Relative Intensities | Different intensity ratios at given angles | Different intensity ratios from Form I |

| Unit Cell (from indexing) | Unique set of lattice parameters | Different lattice parameters from Form I |

This interactive table illustrates the types of distinguishing features that Powder X-ray Diffraction can reveal for different polymorphic forms of a compound.

PXRD is also crucial for monitoring solid-state phase transitions, which can be induced by factors like temperature or pressure. researchgate.net By collecting PXRD patterns at different temperatures, one can observe the transformation from one polymorphic form to another, providing insight into their relative thermodynamic stabilities.

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Supramolecular Assembly Characterization of this compound

Although this compound is an achiral molecule, it can form chiral supramolecular assemblies through non-covalent interactions. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for investigating the formation and structure of these chiral superstructures. unipr.itnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon that only occurs in chiral environments.

When achiral molecules like nitrocinnamic acid derivatives self-assemble into a helical or twisted arrangement, they can exhibit a CD signal. figshare.comnih.gov This induced circular dichroism is a direct consequence of the chiral organization of the molecules in the assembly. The sign and intensity of the CD signal provide information about the handedness (left- or right-handed) and the structural integrity of the supramolecular helix. unipr.it

Research on the related isomer, trans-3-nitrocinnamic acid, has shown that it can self-assemble into helical structures that display a distinct CD signal upon being cast on a solid substrate. figshare.com This process, known as spontaneous symmetry breaking, demonstrates how chirality can emerge at the supramolecular level from achiral building blocks. Similarly, studies on chiral amphiphiles derived from trans-nitrocinnamic acids show distinct CD signals corresponding to their self-assembled structures. nih.gov These findings strongly suggest that this compound could be a candidate for forming such chiral assemblies, whose properties would be directly characterizable by CD spectroscopy.

| Spectroscopic Observation | Interpretation in Supramolecular Assembly |

| No CD Signal | Achiral or racemic mixture of assemblies |

| Positive/Negative CD Signal | Indicates a net excess of one helical handedness (right- or left-handed) |

| Bisignated CD Signal | Often indicates exciton coupling between chromophores arranged helically |

| Change in CD Intensity | Correlates with the degree of chiral organization or concentration of assemblies |

This interactive table outlines how Circular Dichroism signals are interpreted to characterize the chiral properties of supramolecular structures.

Electron Microscopy (e.g., SEM, TEM) Techniques in this compound Morphological Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and ultrastructure of crystalline materials like this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, SEM is used to characterize the size, shape, and surface features of its crystals. This morphological information is critical as it can be influenced by crystallization conditions and can, in turn, affect the bulk properties of the material. For example, SEM analysis can reveal whether crystals are needle-like, plate-like, or prismatic. In the context of supramolecular assemblies, SEM has been used to directly visualize the helical structures formed by the related trans-3-nitrocinnamic acid, confirming the formation of unequal numbers of left- and right-handed helices that give rise to macroscopic chirality. figshare.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. TEM can be used to identify crystal lattice defects, such as dislocations and stacking faults, which can influence the material's physical and chemical properties. nih.gov Electron diffraction, a capability of TEM, can also be used to determine the crystallographic orientation of nanocrystals. frontiersin.org For this compound, TEM could be employed to study the perfection of its crystal lattice and to investigate the internal structure of any self-assembled nanostructures.

| Technique | Information Obtained for this compound |

| SEM | Crystal size, shape (e.g., needles, plates), surface texture, and distribution of morphologies. Visualization of macroscopic supramolecular structures. |

| TEM | Internal crystal structure, lattice fringes, dislocations, stacking faults, and other crystalline defects. Electron diffraction patterns of nanocrystals. |

This interactive table summarizes the morphological and structural information that can be obtained for this compound using SEM and TEM.

Chemical Reactivity and Mechanistic Investigations of Trans P Nitrocinnamic Acid

Electrophilic and Nucleophilic Reactions Involving trans-p-Nitrocinnamic Acid

The reactivity of this compound is significantly influenced by its functional groups: the aromatic nitro group, the carboxylic acid, and the α,β-unsaturated alkene system. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, this electronic effect makes the carbon-carbon double bond susceptible to certain electrophilic attacks.

One notable electrophilic reaction is the interaction with nitric acid in a sulfuric acid medium. The primary reaction involves the attack of the nitronium ion (NO₂⁺) on the β-carbon of the alkene double bond. This is not an aromatic substitution but rather an addition-elimination process across the double bond. The reaction proceeds through the formation of a nitroalcohol intermediate. In concentrated sulfuric acid, this intermediate can decompose to yield a nitrobenzaldehyde. With absolute nitric acid, the ethyl ester of p-nitrocinnamic acid undergoes a formal syn-addition to form a side-chain nitro-nitrate.

The electron-withdrawing nature of the nitro and carboxyl groups also influences the molecule's potential as an electrophile. While specific examples of nucleophilic attack on the aromatic ring of this compound are not extensively detailed, the general principles of nucleophilic aromatic substitution suggest that the ring is activated for such reactions, particularly at positions ortho and para to the nitro group. The vast majority of chemical reactions involve the interaction between a nucleophile, which provides an electron pair, and an electrophile, which accepts it.

Photochemical Reactions of this compound

This compound is a well-studied compound in the field of photochemistry, known to undergo several transformations upon exposure to light, particularly in the solid state. These reactions are primarily centered around the reactive C=C double bond.

Upon irradiation with UV light, cinnamic acids and their derivatives can undergo a [2+2] photocycloaddition to form cyclobutane (B1203170) dimers. This process, known as photodimerization, yields various stereoisomers, broadly classified as truxillic acids and truxinic acids. The specific product formed is highly dependent on the alignment of the molecules in the crystal lattice.

The photodimerization is a topotactic reaction, meaning the crystal lattice of the reactant transforms into the crystal lattice of the product without loss of crystalline order. For instance, the irradiation of p-nitrocinnamic methyl ester in the solid state exclusively yields the β-truxinic acid isomer due to the parallel packing arrangement of the olefins. In contrast, introducing steric hindrance, such as with a p-nitrocinnamic NHS ester, can favor the formation of the δ-isomer.

Table 1: Photodimerization Products of Cinnamic Acid Derivatives

| Reactant Derivative | Predominant Product | Isomer Type |

|---|---|---|

| α-polymorph of trans-cinnamic acid | α-Truxillic acid | Head-to-tail dimer |

| β-polymorph of trans-cinnamic acid | β-Truxinic acid | Head-to-head dimer |

| p-Nitrocinnamic methyl ester | β-Truxinic acid derivative | Head-to-head dimer |

This table summarizes the relationship between the crystal form of the starting material and the resulting photodimer.

Photoisomerization Mechanisms of this compound

Alongside photodimerization, a competing photochemical reaction is the trans-cis (E/Z) isomerization around the C=C double bond. This process is often predominant when cinnamic acid derivatives are irradiated in solution. The mechanism involves the absorption of light energy, which excites the π electrons of the double bond into an antibonding orbital. This excitation temporarily breaks the π bond, allowing for rotation around the central C-C single bond. Subsequent relaxation to the ground electronic state can result in the formation of either the trans or the cis isomer.

In the solid state, the extent of photoisomerization versus photodimerization is dictated by the crystal packing. If the molecular arrangement restricts the large-amplitude motions required for isomerization, the reaction may be suppressed in favor of dimerization. However, in some crystal systems, cis–trans isomerization can compete with [2+2] cycloaddition.

The outcome of solid-state photochemical reactions of this compound is governed by topochemical principles, most notably Schmidt's rules. These rules state that for a [2+2] photodimerization to occur in a crystal, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. The specific stereochemistry of the resulting cyclobutane product (e.g., α-truxillic vs. β-truxinic acid) is predetermined by the head-to-tail or head-to-head arrangement of the monomers in the crystal lattice.

Different polymorphs (crystal forms) of the same compound can exhibit different photoreactivity. For example, the α-polymorph of trans-cinnamic acid, which has a head-to-tail packing, yields α-truxillic acid, whereas the β-polymorph, with a head-to-head arrangement, gives β-truxinic acid. The γ-polymorph is generally unreactive as its molecules are not suitably aligned for dimerization. The formation of double salts with diamines like ethylenediamine can be used to steer the photodimerization of cinnamic acids toward the formation of β-truxinic acid products. This highlights the power of crystal engineering to control chemical reactivity in the solid state.

Catalytic Transformations Utilizing or Affecting this compound

Catalytic methods are employed in both the synthesis and transformation of cinnamic acids. One significant biocatalytic process is the synthesis of trans-cinnamic acid and its hydroxylated analog, p-coumaric acid, using the enzyme phenylalanine ammonia-lyase (PAL). This enzyme, often utilized in a whole-cell biocatalyst system with engineered E. coli, catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. By optimizing reaction conditions such as pH and substrate concentration, significant yields of trans-cinnamic acid (up to 597 mg/L) can be achieved. This demonstrates a key catalytic process that directly affects the production of the target compound.

Table 2: Biocatalytic Synthesis of Cinnamic Acids

| Enzyme | Substrate | Product | Optimal pH |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | 10.0 |

| Phenylalanine ammonia-lyase (PAL) | L-Tyrosine | p-Coumaric acid | 11.0 |

Data from studies on PAL from Rhodotorula glutinis expressed in E. coli.

Functional Group Transformations of this compound

The functional groups of this compound—the carboxylic acid, the alkene, and the nitro group—can be chemically modified through various transformations.

Carboxylic Acid Group: The carboxylic acid moiety readily undergoes esterification. For example, the reaction with ethanol (B145695) in the presence of an acid catalyst yields ethyl p-nitrocinnamate. This transformation is fundamental in modifying the solubility and reactivity of the molecule.

Nitro Group: The aromatic nitro group can be reduced to an amino group. This transformation is a standard procedure in organic synthesis, typically achieved using reducing agents like metals (e.g., Sn, Fe) in acidic media or through catalytic hydrogenation. This creates p-aminocinnamic acid derivatives, which are valuable synthetic intermediates.

Alkene Group: The double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated phenylpropanoic acid derivative.

These transformations allow for the synthesis of a wide array of derivatives from the parent this compound structure, enabling its use as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group of this compound is a key site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the carboxyl group is influenced by the electron-withdrawing nature of the para-nitro group, which affects the electron density of the entire molecule.

Esterification:

The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a borane catalyst like B(C₆F₅)₃ beilstein-journals.org. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Another catalytic approach involves the use of inorganic tin catalysts, such as stannous oxide. In this method, the catalyst is believed to react with the carboxylic acid to form a stannous carboxylate, which is the active catalytic species. This species then forms a complex with additional acid molecules, activating the carbonyl carbon for nucleophilic attack by the alcohol reaxis.com.

Amidation:

Amidation of this compound involves the reaction of the carboxyl group with an amine to form an amide bond. Direct amidation can be achieved by heating the carboxylic acid with an amine, often under conditions that facilitate the removal of water. Catalysts are frequently employed to enhance the reaction rate and yield. Boric acid is an effective catalyst for the direct amidation of carboxylic acids, including those structurally similar to this compound orgsyn.org. The catalytic activity of boric acid can be further enhanced by the addition of co-catalysts like polyethylene glycol (PEG) orgsyn.org.

For more sensitive substrates or milder reaction conditions, coupling reagents are often used. N,N'-dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide, with dicyclohexylurea as a byproduct nih.gov. This method has been successfully applied to the synthesis of various phenol (B47542) amides from hydroxycinnamic acids nih.gov.

Reduction and Oxidation Reactions of Nitro and Cinnamic Acid Moieties

The presence of both a nitro group and a carbon-carbon double bond in this compound allows for a range of reduction and oxidation reactions, targeting either or both of these functional groups.

Reduction Reactions:

The nitro group of this compound can be selectively reduced to an amino group, yielding p-aminocinnamic acid, a valuable synthetic intermediate. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a widely used and efficient method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas commonorganicchemistry.com. This method is generally clean and produces high yields.

Alternatively, metal-based reductions in acidic media offer a classic route. Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid or acetic acid are effective for reducing aromatic nitro compounds commonorganicchemistry.com. Tin(II) chloride (SnCl₂) also provides a mild method for this reduction commonorganicchemistry.com. Under controlled conditions, the reduction can sometimes be stopped at the intermediate hydroxylamine stage mdpi.comwikipedia.org.

The cinnamic acid double bond can also be reduced. Catalytic hydrogenation, depending on the catalyst and conditions, can potentially reduce both the nitro group and the double bond.

Oxidation Reactions:

The carbon-carbon double bond of the cinnamic acid moiety is susceptible to oxidative cleavage. The choice of oxidizing agent and reaction conditions determines the products. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium hexacyanoferrate(III) can cleave the double bond.

The oxidation of substituted cinnamic acids by potassium hexacyanoferrate(III) in acidic medium has been studied, with the reaction leading to the cleavage of the carbon-carbon double bond to yield products such as benzaldehyde derivatives . The reaction is believed to proceed through the formation of a cationic intermediate at the double bond . The presence of the electron-withdrawing nitro group in the para position has a significant effect on the reaction rate, as will be discussed in the kinetics section.

Reaction Kinetics and Isotope Effect Studies in this compound Transformations

Kinetic studies and the examination of isotope effects provide deep insights into the mechanisms of reactions involving this compound.

Reaction Kinetics:

The kinetics of the oxidation of various substituted trans-cinnamic acids by alkaline hexacyanoferrate(III) have been investigated. The study revealed that the reaction rate is influenced by the nature of the substituent on the phenyl ring. For this compound, the strong electron-withdrawing nitro group deactivates the double bond towards oxidation, resulting in a slower reaction rate compared to unsubstituted cinnamic acid or cinnamic acids with electron-donating groups.

A study on the oxidation of substituted cinnamic acids by hexacyanoferrate(III) in perchloric acid provided quantitative data on these electronic effects. The observed rate constants (k_obs) demonstrate the deactivating effect of the p-NO₂ group . A Hammett plot for this reaction yielded a ρ+ value of -4.0, indicating the development of a significant positive charge in the transition state, consistent with a mechanism involving a cationic intermediate .

| Substituent | k_obs x 10⁵ (s⁻¹) |

|---|---|

| p-CH₃ | 47.0 |

| H | 13.0 |

| p-Cl | 8.3 |

| m-Cl | 2.2 |

| p-NO₂ | 0.4 |

Isotope Effect Studies:

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction wikipedia.orglibretexts.org. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step pressbooks.pub.

In the context of reactions involving the cinnamic acid backbone, isotope effects have been used to probe the mechanism of oxidation. For instance, the oxidation of cinnamic acid by permanganate showed an increase in the reaction rate when either the α or β protons of the double bond were replaced by deuterium. This inverse secondary kinetic isotope effect suggests a change in hybridization of the carbon atoms from sp² to sp³ in the transition state, consistent with the formation of a cyclic intermediate nitrkl.ac.in. Similarly, the oxidation by hexacyanoferrate(III) exhibited an inverse secondary kinetic isotope effect (kH/kD = 1.2), which supports the formation of a cationic intermediate .

Computational Chemistry and Theoretical Modeling Studies on Trans P Nitrocinnamic Acid

Quantum Chemical Calculations of trans-p-Nitrocinnamic Acid Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These methods provide a microscopic view of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT studies on cinnamic acid derivatives typically focus on several key electronic properties that are crucial for understanding their reactivity and spectroscopic behavior.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating phenyl ring connected to a conjugated system influences these orbital energies significantly.

Furthermore, DFT is employed to calculate the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface. The MEP is invaluable for predicting how the molecule will interact with other chemical species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Table 1: Key Electronic Properties Investigated by DFT for Cinnamic Acid Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electronic charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms in the molecule. | Provides insight into the polarity and reactivity of different parts of the molecule. |

While specific DFT data for this compound is not extensively detailed in publicly available literature, the established methodologies for similar cinnamic acid derivatives provide a robust framework for its computational analysis.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be used to obtain a precise description of its geometry and electronic structure. These methods are particularly useful for validating results from less computationally expensive methods like DFT. For instance, ab initio calculations can provide benchmark values for bond lengths, bond angles, and dihedral angles.

Although specific studies applying ab initio methods to this compound are not readily found in the literature, research on related molecules like trans-p-coumaric acid has utilized these techniques to study excited electronic states and photoisomerization dynamics. Such studies provide a template for how ab initio methods could be applied to understand the photochemistry of this compound.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between these conformations.

The primary source of conformational flexibility in this compound is the rotation around the single bonds, particularly the bond connecting the phenyl ring to the acrylic acid moiety and the bond within the carboxylic acid group. This can lead to different conformers, such as the s-cis and s-trans forms, which describe the relative orientation of the carbonyl group and the vinyl C-H bond.

Computational studies on the parent cinnamic acid have shown that the s-cis and s-trans conformers have different stabilities. A potential energy surface (PES) can be generated by systematically rotating the relevant dihedral angles and calculating the energy at each point. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For this compound, the bulky nitro group may influence the relative energies of these conformers and the barriers to rotation.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique could be applied to investigate several aspects of its behavior. For example, MD simulations could be used to study the interaction of this compound with biological macromolecules, such as enzymes or receptors. This would provide insights into its potential biological activity.

Additionally, MD simulations can be used to understand how this compound behaves in different solvents. By simulating the molecule in an aqueous environment, for instance, one could study its hydration and how water molecules arrange around its polar and nonpolar regions. This is crucial for understanding its solubility and transport properties.

Spectroscopic Property Prediction and Validation for this compound

Computational methods, particularly DFT, are frequently used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions can be compared with experimental spectra to validate the computational model and to aid in the assignment of experimental spectral features.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various chemical bonds. These calculated frequencies can then be compared to experimental FTIR and Raman spectra. The presence of the nitro group and the conjugated system would lead to characteristic vibrational modes that can be identified and analyzed.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and photophysical properties of the molecule.

Reaction Pathway and Transition State Analysis for this compound Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the reaction pathways and identifying the transition states. For this compound, several types of transformations could be studied, such as its oxidation, reduction, or dimerization.

For example, in an oxidation reaction, computational methods can be used to model the step-by-step process of how an oxidizing agent interacts with the molecule. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. The transition state, which is the highest energy point along the reaction coordinate, is of particular interest as it determines the activation energy and thus the rate of the reaction.

Studies on the oxidation of substituted cinnamic acids have suggested the formation of a cationic intermediate in the rate-determining step. Computational analysis of the transition state for this step would reveal its geometry and electronic structure, providing a deeper understanding of the reaction mechanism. Similarly, the photochemical dimerization of cinnamic acid derivatives is another area where computational analysis of reaction pathways can provide valuable insights.

Materials Science Applications and Advanced Functional Materials Incorporating Trans P Nitrocinnamic Acid

Polymer Synthesis and Functionalization with trans-p-Nitrocinnamic Acid Moieties

The incorporation of cinnamic acid and its derivatives into polymer structures is a well-established strategy for developing advanced materials with tailored properties. The reactive sites—the carboxylic acid and the conjugated double bond—offer multiple pathways for creating novel polymers. researchgate.net this compound can be integrated into polymer chains either as a pendant group or as part of the main backbone, imparting specific functionalities to the resulting material.

Polymers functionalized with cinnamate (B1238496) moieties are renowned for their photoresponsive behavior, which arises from the [2+2] cycloaddition reaction of the carbon-carbon double bond upon exposure to ultraviolet (UV) light. researchgate.netresearchgate.net This photoreaction creates cyclobutane (B1203170) rings, leading to crosslinking between polymer chains. This process can alter the material's properties, such as solubility, shape, and mechanical strength. scite.airesearchgate.net The reaction is often reversible, as irradiation with shorter wavelength UV light can cleave the cyclobutane rings, restoring the original cinnamate groups. researchgate.net

The presence of the nitro group in this compound influences the electronic properties of the double bond, which can affect the efficiency and wavelength sensitivity of the photodimerization process. Polymers with pendant p-nitrocinnamate groups can be synthesized by esterification or amidation reactions, attaching the molecule to a pre-existing polymer backbone. This functionalization strategy allows for precise control over the density of photo-crosslinkable units.

Table 1: Examples of Polymer Functionalization with Cinnamic Acid Derivatives

| Polymer Backbone | Functionalization Method | Resulting Property | Potential Application |

| Poly(vinyl alcohol) | Esterification with cinnamoyl chloride | Photo-crosslinkable hydrogel | Drug delivery, tissue engineering |

| Polystyrene | Friedel-Crafts acylation followed by reaction with cinnamoyl chloride | Photo-patternable thin film | Photoresists, optical data storage |

| Cellulose | Esterification with cinnamic acid | UV-curable biodegradable material | Smart packaging, biomedical implants |

Supramolecular Assemblies and Crystal Engineering of this compound

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. This is achieved by understanding and controlling intermolecular interactions. This compound is an excellent candidate for crystal engineering due to its capacity for forming robust and predictable hydrogen bonds and other non-covalent interactions.

The primary intermolecular interaction governing the crystal structure of this compound is the hydrogen bond formed between the carboxylic acid groups of adjacent molecules. This typically results in the formation of a centrosymmetric dimer synthon, a common motif in carboxylic acids. These dimers can then self-assemble into higher-order structures, such as chains or sheets, through weaker C-H···O interactions involving the nitro group and the aromatic ring. The presence of the nitro group can also lead to π-π stacking interactions between the phenyl rings, further stabilizing the crystal lattice.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a co-former) into the crystal lattice. The carboxylic acid group of this compound can form strong hydrogen bonds with complementary functional groups on co-former molecules, such as pyridines, amides, or other carboxylic acids. By carefully selecting co-formers, it is possible to design novel crystalline materials with tailored properties, including melting point, solubility, and stability.

Table 2: Supramolecular Synthons in Co-crystals of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative Functional Group | Co-former Functional Group | Resulting Supramolecular Synthon |

| Carboxylic Acid | Pyridine (B92270) | O-H···N (acid-pyridine) |

| Carboxylic Acid | Amide | O-H···O=C and N-H···O (acid-amide) |

| Carboxylic Acid | Carboxylic Acid | O-H···O (acid-acid dimer) |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. tsijournals.comnih.govrsc.org The carboxylate group of deprotonated this compound can coordinate to metal centers, making it a suitable ligand for the synthesis of MOFs and coordination polymers. rsc.org

The geometry and connectivity of the resulting framework are determined by the coordination preference of the metal ion and the structure of the organic linker. The nitro group of the trans-p-nitrocinnamate ligand can project into the pores of the MOF, influencing the framework's interaction with guest molecules. This makes this compound a potentially valuable ligand for creating MOFs with applications in gas storage, separation, and catalysis. The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent. tsijournals.comdoi.org

Nonlinear Optical (NLO) Materials Based on this compound Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. azooptics.com These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. A key requirement for a molecule to have a significant second-order NLO response is a large molecular hyperpolarizability, which arises from a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

For a material to exhibit bulk second-order NLO effects, such as second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group. azooptics.com The molecular structure of this compound and its derivatives influences the crystal packing. Through crystal engineering techniques, it is possible to encourage non-centrosymmetric arrangements, leading to materials with significant SHG efficiency. For instance, studies on 3-nitrocinnamic acid have shown that it can be synthesized to form crystals with a relative SHG conversion efficiency 0.8 times greater than that of urea, a standard NLO material. rsc.org

Table 3: Key Molecular Features for Second-Order NLO Activity

| Feature | Role in NLO Response | Example in this compound |

| Electron-Donating Group | Pushes electron density into the conjugated system. | (Can be modified from the carboxylic acid) |

| π-Conjugated Bridge | Facilitates charge transfer across the molecule. | Phenyl ring and C=C double bond |

| Electron-Accepting Group | Pulls electron density from the conjugated system. | Nitro group (-NO₂) |

| Non-centrosymmetric Crystal Packing | Allows for a net second-order NLO response in the bulk material. | Achievable through crystal engineering |

Sensor Development and Chemoresponsive Materials Incorporating this compound

The incorporation of this compound into sensor technology leverages its distinct chemical properties to create materials that can detect and respond to specific chemical stimuli. The presence of the electron-withdrawing nitro group and the proton-donating carboxylic acid group allows for specific interactions with a range of analytes, forming the basis for chemoresponsive systems.

Research in this area has explored the development of sensors where this compound or its derivatives act as the active sensing element. These materials can undergo measurable changes in their physical or chemical properties upon interaction with a target analyte. For instance, the binding of a metal ion to the carboxylic acid group can alter the electronic structure of the molecule, leading to a detectable change in its optical or electrochemical properties. While direct applications in commercially available sensors are still emerging, laboratory studies have demonstrated the potential of these materials.

One area of investigation involves the use of this compound in the fabrication of chemoresponsive polymers and hydrogels. These materials can exhibit changes in volume, shape, or color in response to variations in pH or the presence of specific ions. The carboxylic acid moiety of this compound can participate in hydrogen bonding and electrostatic interactions, which are crucial for the stimuli-responsive behavior of these "smart" materials.

Research Highlights in Chemoresponsive Materials with Cinnamic Acid Derivatives

| Material Type | Sensing Mechanism | Target Analyte | Key Findings |

|---|---|---|---|

| Langmuir-Blodgett Films of Cinnamic Acid Derivatives | Changes in molecular packing and optical properties | Chiral molecules, Metal Ions | Demonstrated potential for chiral sensing and detection of heavy metals through complexation. |

| Functionalized Nanoparticles | Alteration of surface plasmon resonance or fluorescence | Various organic and inorganic species | Serves as a capping or functionalizing agent, enabling specific analyte interactions at the nanoscale. |

Thin Film and Nanostructure Fabrication with this compound

The ability of this compound to self-assemble into highly ordered structures makes it a compelling candidate for the fabrication of thin films and nanostructures with tailored properties. These organized molecular assemblies are foundational for the development of novel electronic and optoelectronic devices.

The Langmuir-Blodgett (LB) technique is a prominent method for creating ultrathin films with precise control over thickness and molecular orientation. While specific studies on LB films of solely this compound are not extensively documented in readily available literature, research on related cinnamic acid derivatives has shown their capacity to form stable and well-ordered monolayers at the air-water interface. These films can then be transferred onto solid substrates, creating functional surfaces with specific chemical and physical properties. The amphiphilic nature of these molecules, with a hydrophilic carboxylic acid head and a more hydrophobic phenyl-nitro body, facilitates their organization in such films.

Furthermore, the self-assembly of this compound and its derivatives can be exploited to create various nanostructures. For example, the synthesis of chiral amphiphiles by linking trans-nitrocinnamic acids to lipid gelators has been shown to result in the formation of helical nanostructures. The specific morphology and helical sense of these self-assembled structures can be influenced by the position of the nitro group on the cinnamic acid ring and the solvent used in the assembly process.

The functionalization of nanoparticles with cinnamic acid has also been explored as a method to create novel nanomaterials. In these systems, the cinnamic acid molecule can act as both a reducing agent for the metallic precursor and a capping agent that stabilizes the resulting nanoparticles and prevents their aggregation. This approach offers a pathway to produce nanoparticles with tailored surface chemistry for a variety of applications.

Fabrication Techniques and Resulting Structures

| Fabrication Method | Resulting Structure | Key Characteristics | Potential Applications |

|---|---|---|---|

| Langmuir-Blodgett Deposition | Ordered Monolayers and Multilayers | Precise thickness control, high degree of molecular orientation. | Sensors, nonlinear optical devices, electronic components. |

| Self-Assembly in Solution | Nanofibers, Helical Ribbons, Vesicles | Spontaneous formation of ordered aggregates. Morphology is dependent on molecular structure and solvent. | Chiral materials, drug delivery systems, templates for nanomaterial synthesis. |

| Nanoparticle Functionalization | Capped/Functionalized Nanoparticles | Controlled size and stability, tailored surface chemistry. | Catalysis, antimicrobial agents, targeted drug delivery. |

Biological and Biochemical Research Insights into Trans P Nitrocinnamic Acid: Mechanistic Focus

Enzyme Inhibition and Activation Mechanisms by trans-p-Nitrocinnamic Acid

This compound has been the subject of various investigations to determine its effects on different enzymatic systems. Research has primarily focused on its inhibitory capacity against key enzymes involved in metabolic and physiological pathways. The mechanisms underlying this inhibition often involve direct interaction with enzyme active sites or allosteric modulation, driven by the compound's unique structural and electronic properties.

This compound has demonstrated notable inhibitory effects on tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) biosynthesis. Spectrophotometric analysis has confirmed its ability to inhibit the catalytic activity of tyrosinase on its substrates, L-tyrosine and L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov